molecular formula C25H26N2O6 B12148180 4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12148180
M. Wt: 450.5 g/mol
InChI Key: YDJHIXCTVPXJQQ-XTQSDGFTSA-N
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Description

4-(2H-1,3-benzodioxole-5-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a benzodioxole ring, a morpholine group, and a pyrrolone core, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and N-bromosuccinimide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-benzodioxole-5-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, cesium carbonate as a base, and N-bromosuccinimide for bromination . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2H-1,3-benzodioxole-5-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxole-5-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The compound’s structure allows it to fit into active sites of enzymes or receptors, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2H-1,3-benzodioxole-5-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C25H26N2O6/c28-23(18-7-8-19-20(15-18)33-16-32-19)21-22(17-5-2-1-3-6-17)27(25(30)24(21)29)10-4-9-26-11-13-31-14-12-26/h1-3,5-8,15,22,28H,4,9-14,16H2/b23-21+

InChI Key

YDJHIXCTVPXJQQ-XTQSDGFTSA-N

Isomeric SMILES

C1COCCN1CCCN2C(/C(=C(/C3=CC4=C(C=C3)OCO4)\O)/C(=O)C2=O)C5=CC=CC=C5

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C3=CC4=C(C=C3)OCO4)O)C(=O)C2=O)C5=CC=CC=C5

Origin of Product

United States

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